![molecular formula C14H16F6N2 B6361640 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane CAS No. 1240566-28-2](/img/structure/B6361640.png)
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane
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Overview
Description
The compound seems to be related to the family of (thio)urea derivatives, which have been used extensively as organocatalysts in organic chemistry . One of the key features of these compounds is their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Synthesis Analysis
While specific synthesis information for “1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane” was not found, there are related compounds that have been synthesized. For instance, (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol has been produced via a whole-cell catalyst in a deep-eutectic solvent-containing micro-aerobic medium system .Scientific Research Applications
Production of Enantiomerically Enriched Intermediates
The compound is used in the production of enantiomerically enriched intermediates via whole-cell biocatalyst . The ratio of substrate to catalyst (S/C) is a prime target for the application of asymmetric production of these intermediates . The use of a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition has been shown to increase the S/C, leading to high production of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol ((S)-3,5-BTPE) .
Pharmaceutical Synthesis
The optically active isomer of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-BTPE) has been shown to be versatile in pharmaceutical synthesis . For example, ®-[3,5-bis(trifluoromethyl)phenyl]ethanol (®-3,5-BTPE) is used for compounding the NK1 antagonists , and (S)-3,5-BTPE is a crucial intermediate of lipid-lowering agent .
Promoting Organic Transformations
The 3,5-bis(trifluoromethyl)phenyl motif of the compound is used ubiquitously in H-bond catalysts, promoting organic transformations .
Chemical Derivatization of Amino-Functionalized Model Surfaces
3,5-Bis(trifluoromethyl)phenyl isocyanate, a derivative of the compound, is used in chemical derivatization of amino-functionalized model surfaces .
Preparation of Arylaminothiocarbonylpyridinium Zwitterionic Salts
The compound is also used in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts via an exothermic reaction with 4-pyrrolidinopyridine .
Synthesis of Antanacathartic Drugs
®-[3,5-bis(trifluoromethyl)phenyl]ethanol [®-3,5-BTPE], a derivative of the compound, is an important intermediate in the synthesis of the antanacathartic drugs aprepitant, rolapitant, and fosaprepitant . These drugs function as NK-1 receptor antagonists and are used for the treatment of chemotherapy-induced nausea and vomiting .
Growth Inhibitors of Drug-Resistant Bacteria
Pyrazole derivatives of the compound have been synthesized and found to be potent growth inhibitors of drug-resistant bacteria . These compounds are particularly effective against planktonic Gram-positive bacteria, with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . Some of these compounds are also potent against MRSA persisters and S. aureus biofilms .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used as organocatalysts in organic chemistry .
Mode of Action
Related compounds, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, are known to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
Related compounds have been used extensively in promoting organic transformations .
properties
IUPAC Name |
1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F6N2/c15-13(16,17)11-6-10(7-12(8-11)14(18,19)20)9-22-4-1-2-21-3-5-22/h6-8,21H,1-5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBIDGDFZMZSCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F6N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane |
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